脱氢色素醇蓝蛋白

描述

Synthesis Analysis

The synthesis of nitrogen heterocyclic carbon-rich materials, such as dehydropyridoannulene macrocycles, involves the formation of macrocyclic structures using spectroscopic methods. These structures are determined to have chiral and planar ground state conformations through semiempirical theoretical calculations . Additionally, main group catalyzed dehydrocoupling reactions are discussed as a clean route to form element-element bonds, which could be a method applicable to the synthesis of compounds like dehydrochromolaenin . Furthermore, a ruthenium-catalyzed formal dehydrative [4 + 2] cycloaddition is described for the synthesis of highly substituted pyridines, which could be related to the synthesis of pyridine-based dehydrochromolaenin analogs .

Molecular Structure Analysis

The molecular structure of dehydrochromolaenin is not directly analyzed in the provided papers. However, the papers do discuss the use of spectroscopic methods to assign macrocyclic structures of synthesized compounds . Theoretical calculations are also employed to determine the ground state conformations of these macrocycles, which could be similar to the methods used for analyzing the structure of dehydrochromolaenin .

Chemical Reactions Analysis

The papers describe various chemical reactions that could be analogous to those undergone by dehydrochromolaenin. For instance, the dehydropyridoannulenes exhibit fluorescent chromophore properties and show selective photoluminescence quenching sensory responses for certain metal ions . They also demonstrate reversible proton-triggered luminescence quenching behavior, which could be indicative of the reactivity of dehydrochromolaenin under similar conditions . Dehydrocoupling reactions are also relevant, as they involve the elimination of hydrogen to form new bonds, a process that could be involved in the formation or modification of dehydrochromolaenin .

Physical and Chemical Properties Analysis

The physical and chemical properties of dehydrochromolaenin can be inferred from the properties of related compounds discussed in the papers. The dehydropyridoannulenes, for example, are shown to function as fluorescent chromophores and have the potential to form carbon-rich polymers through thermochemical reactions . These properties suggest that dehydrochromolaenin may also exhibit fluorescence and could participate in polymerization reactions. The selective binding and luminescence quenching properties of these compounds also suggest potential applications in materials science and nanotechnology, which could extend to dehydrochromolaenin .

科学研究应用

催化应用

脱氢色素醇蓝蛋白和类似化合物因其催化性能而受到广泛研究,特别是在各种底物的脱氢中。研究重点关注了金属和金属氧化物(包括铬基催化剂)在轻质烷烃脱氢中的应用,这是轻质烯烃生产中的一项重要工艺(Sattler 等人,2014;Weckhuysen 和 Schoonheydt,1999)。这些催化剂以其特定的活性位点以及助剂和反应原料对催化剂性能和寿命的影响而著称。特别是,已经研究了氧化铝负载的铬基催化剂在异丁烷脱氢中的活性,揭示了氧化铬与氧化铝载体相互作用以及钾在改变催化活性中所起的作用(Cavani 等人,1996)。

生化传感和生物燃料电池

纤维二糖脱氢酶 (CDH) 是一种在结构上与脱氢色素醇蓝蛋白等脱氢酶相关的酶,它在生化传感和生物燃料电池中作为阳极生物催化剂展示了其效用。这些应用利用了酶与电极之间的直接电子转移或通过介导的电子转移方法。已经开发了基于 CDH 的生物传感器来测定各种底物,包括纤维二糖、乳糖和葡萄糖。通过使用化学改性或纳米结构电极、定制的氧化还原聚合物和工程酶,可以提高这些传感器的效率(Ludwig 等人,2013)。

氢气产生和能源应用

在能源生产领域,在环境条件下将醇脱氢以产生氢气引起了人们的关注。例如,钌基催化剂在异丙醇脱氢中表现出很高的效率和稳定性,表明它们在从醇中产生氢气的潜力(Junge 等人,2007)。此外,钌催化的电化学脱氢环化反应的发展标志着复杂有机化合物合成方面取得了进展,利用钌基活性催化剂的循环并促进 H2 的释放(Fan Xu 等人,2018)。

蛋白质修饰和生物应用

脱氢色素醇蓝蛋白的结构类似物脱氢丙氨酸已成为蛋白质修饰中的一种通用残基,因为它具有能够产生修饰蛋白质侧链的反应性,并且它作为基于活性的探针的作用。通过化学和生物技术将脱氢丙氨酸掺入蛋白质中,在生物和技术应用方面取得了重大进展(Daďová 等人,2018)。

环境和材料科学

在环境和材料科学中,脱氢的研究延伸到探索在环境温度下碳氢键的可逆催化氢化和脱氢。该研究阐明了涉及活性催化剂和氧杂原子的机制,突出了这些过程在各种应用中的潜力,包括环境修复和新材料的开发(Xiao Ming Liu 等人,2013)。

叶绿体生物发生

在生物系统中也观察到了脱氢机制,例如在复活植物 Xerophyta humilis 的再水化中,提供了对叶绿体生物发生以及光在类囊体膜形成和光系统 II 活性中的作用的见解。这项研究为植物的光形态发生和耐旱性背后的分子机制提供了新的视角(Ingle 等人,2008)。

此处提到的研究和研究结果突出了脱氢色素醇蓝蛋白和相关化合物在各个科学领域的多样化应用和重要性,从催化和能源生产到生化传感、环境科学和植物生物学。

有关详细信息和进一步阅读,请参阅以下来源:

- 轻质烷烃在金属和金属氧化物上的催化脱氢(Sattler 等人,2014 年)

- 负载氧化铬催化剂上的烷烃脱氢(Weckhuysen 和 Schoonheydt,1999 年)

- 氧化铝负载铬基催化剂的化学和物理表征(Cavani 等人,1996 年)

- 纤维二糖脱氢酶修饰电极:材料科学和生物化学工程的进展(Ludwig 等人,2013 年)

- 用于从醇中产生氢气的新型改进钌催化剂(Junge 等人,2007 年)

- 钌催化的电化学脱氢炔环化(Fan Xu 等人,2018 年)

- 通过脱氢丙氨酸功能化合成修饰蛋白质(Daďová 等人,2018 年)

- Pt 掺杂碳中环境温度可逆催化氢化的证据(Xiao Ming Liu 等人,2013 年)

- 复活植物 Xerophyta humilis 再水化过程中的叶绿体生物发生(Ingle 等人,2008 年)

属性

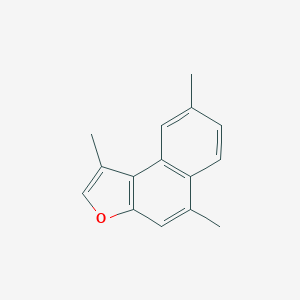

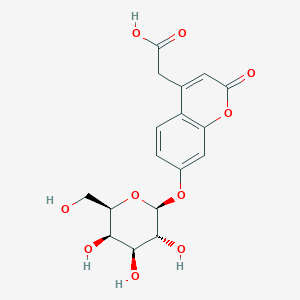

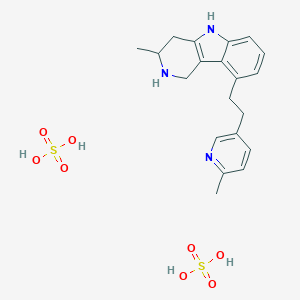

IUPAC Name |

1,5,8-trimethylbenzo[e][1]benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-9-4-5-12-10(2)7-14-15(13(12)6-9)11(3)8-16-14/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYXJESJBZRIFPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC3=C2C(=CO3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester](/img/structure/B144387.png)

![2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide](/img/structure/B144415.png)